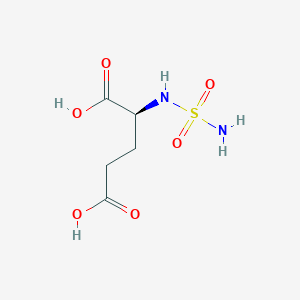
N-Sulfamoyl-L-Glutamic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Sulfamoyl-L-Glutamic Acid: is a compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. It is a derivative of L-glutamic acid, where a sulfamoyl group is attached to the amino acid. This modification imparts distinct characteristics to the molecule, making it valuable for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Sulfamoyl-L-Glutamic Acid typically involves the reaction of L-glutamic acid with sulfamoyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process can be summarized as follows:
Starting Materials: L-glutamic acid and sulfamoyl chloride.
Reaction Conditions: The reaction is usually performed in an aqueous or organic solvent, with a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-Sulfamoyl-L-Glutamic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The sulfamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N-Sulfamoyl-L-Glutamic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for understanding biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an inhibitor of specific enzymes involved in disease processes.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-Sulfamoyl-L-Glutamic Acid involves its interaction with specific molecular targets. The sulfamoyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. This property is particularly valuable in the design of enzyme inhibitors for therapeutic purposes. The compound can also interact with various biochemical pathways, influencing cellular processes.
Comparación Con Compuestos Similares
- N-Sulfamoyl-L-Leucine
- N-Sulfamoyl-L-Arginine
- N-Sulfamoyl-L-Phenylalanine
Comparison: N-Sulfamoyl-L-Glutamic Acid is unique due to its specific structure and the presence of the glutamic acid backbone. This structure allows it to interact differently with molecular targets compared to other sulfamoyl derivatives. For example, this compound may exhibit different binding affinities and inhibitory effects on enzymes compared to N-Sulfamoyl-L-Leucine or N-Sulfamoyl-L-Arginine .
Propiedades
Fórmula molecular |
C5H10N2O6S |
|---|---|
Peso molecular |
226.21 g/mol |
Nombre IUPAC |
(2S)-2-(sulfamoylamino)pentanedioic acid |
InChI |
InChI=1S/C5H10N2O6S/c6-14(12,13)7-3(5(10)11)1-2-4(8)9/h3,7H,1-2H2,(H,8,9)(H,10,11)(H2,6,12,13)/t3-/m0/s1 |
Clave InChI |
ZYYFXKZXQCQRTJ-VKHMYHEASA-N |
SMILES isomérico |
C(CC(=O)O)[C@@H](C(=O)O)NS(=O)(=O)N |
SMILES canónico |
C(CC(=O)O)C(C(=O)O)NS(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















